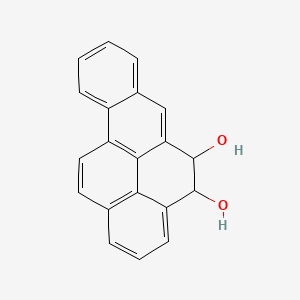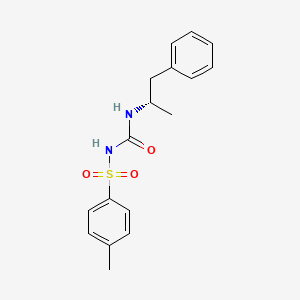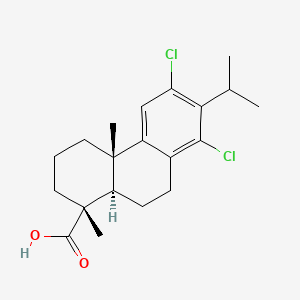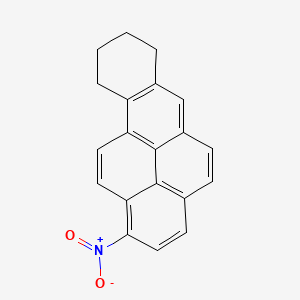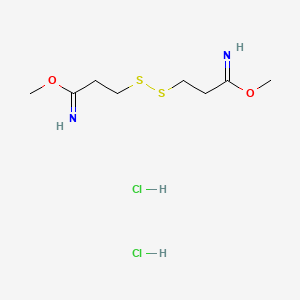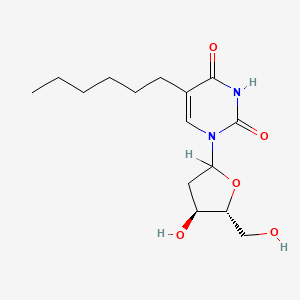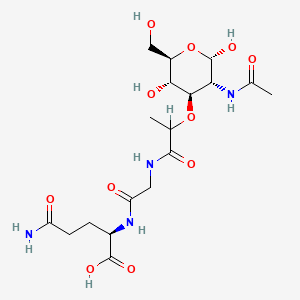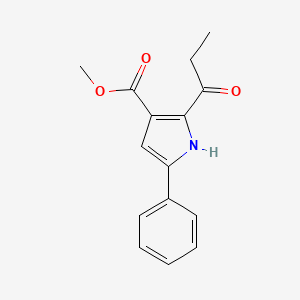![molecular formula C27H28BrNO2 B1212464 N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide CAS No. 144170-10-5](/img/structure/B1212464.png)
N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KF 17828, also known as 2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamide, is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is a potent inhibitor of sterol O-acyltransferase, an enzyme involved in cholesterol metabolism . This compound has shown significant activity in reducing elevated serum cholesterol levels in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KF 17828 involves the preparation of N-phenyl-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamides and related derivatives. The key steps include:
Substitution Reactions: Substitution at positions 2 and 6 in the anilide ring, with the potency increasing with the size of the substituents.
Ring System Substitution: Substitution at position 2 on the dibenz-[b,e]oxepin ring system is critical for potent activity.
Industrial Production Methods
The industrial production of KF 17828 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of appropriate solvents, catalysts, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
KF 17828 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions are crucial in the synthesis of KF 17828, particularly at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halogenating agents and catalysts.
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further analyzed for their biological activity.
Scientific Research Applications
KF 17828 has several scientific research applications, including:
Mechanism of Action
KF 17828 exerts its effects by inhibiting sterol O-acyltransferase, an enzyme responsible for the esterification of cholesterol. This inhibition leads to a decrease in the formation of cholesterol esters, thereby reducing serum cholesterol levels . The molecular targets include the active site of the enzyme, where the compound binds and prevents its activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamide: A closely related compound with similar inhibitory activity.
Other Sterol O-acyltransferase Inhibitors: Compounds with similar mechanisms of action but different chemical structures.
Uniqueness
KF 17828 is unique due to its specific substitution pattern on the anilide and dibenz-[b,e]oxepin ring systems, which confer potent inhibitory activity . The size and bulkiness of the substituents play a significant role in its effectiveness .
Properties
CAS No. |
144170-10-5 |
|---|---|
Molecular Formula |
C27H28BrNO2 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide |
InChI |
InChI=1S/C27H28BrNO2/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30) |
InChI Key |
AJLGIHBSQSODDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br |
Synonyms |
2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide KF 17828 KF-17828 KF17828 KW 3033 KW-3033 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


